2-(Naphthalen-2-yl)propanoic acid

Catalog No.
S3335422
CAS No.
13350-60-2
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Naphthalen-2-yl)propanoic acid

CAS Number

13350-60-2

Product Name

2-(Naphthalen-2-yl)propanoic acid

IUPAC Name

2-naphthalen-2-ylpropanoic acid

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,1H3,(H,14,15)

InChI Key

DKVIPUUJSKIQFZ-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)O

The exact mass of the compound 2-(Naphthalen-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Naphthalen-2-yl)propanoic acid (CAS 13350-60-2), commonly known as desmethoxynaproxen, is a highly specialized arylpropionic acid derivative. As the direct desmethoxy analog of the blockbuster non-steroidal anti-inflammatory drug (NSAID) naproxen, it serves a critical dual role in modern chemoinformatics and procurement. In environmental and analytical chemistry, it is sourced as a high-purity reference standard to track the biological degradation and incomplete mineralization of naproxen in wastewater treatment facilities [1]. In pharmaceutical development and asymmetric synthesis, it functions as an essential baseline comparator and chiral building block. Because it lacks the electron-donating 6-methoxy group found in naproxen, it exhibits distinct electronic properties and active-site binding thermodynamics, making it indispensable for structure-activity relationship (SAR) profiling of cyclooxygenase (COX) inhibitors and the development of novel chiral auxiliaries [2].

Substituting 2-(naphthalen-2-yl)propanoic acid with its parent compound, naproxen, or other generic 2-arylpropionic acids fundamentally compromises both analytical integrity and synthetic predictability. In environmental monitoring workflows, desmethoxynaproxen is a specific, quantifiable transformation product generated during the active sludge treatment of naproxen; utilizing the parent compound or alternative metabolites invalidates mass-balance calculations and effluent toxicity assessments [1]. In pharmacological SAR studies, the absence of the 6-methoxy group is strictly required to isolate the baseline binding affinity of the α-methyl-2-naphthaleneacetic acid scaffold. The methoxy group in naproxen dictates specific van der Waals contacts with the Trp-387 residue in the COX-2 active site; generic substitution obscures these baseline metrics, preventing the rational design of next-generation selective inhibitors [2]. Furthermore, in asymmetric synthesis, the lack of the methoxy-induced electron-donating (+M) effect alters the π-π stacking and electronic density of the naphthalene ring, which directly dictates enantioselective catalyst coordination [3].

Environmental Degradation Tracking: Specificity in Wastewater Mass-Balance

During conventional active sludge (CAS) wastewater treatment, naproxen undergoes near-complete (up to 100%) removal from the aqueous phase, primarily through biological transformation rather than simple sludge partitioning. A primary transformation product of this degradation is desmethoxynaproxen (2-(naphthalen-2-yl)propanoic acid). Analytical quantification using hollow fiber liquid phase microextraction (HF-LPME) coupled with LC-MS/MS demonstrates that tracking this specific desmethoxy metabolite is essential for calculating the true environmental footprint of NSAIDs, as parent naproxen concentrations drop to negligible levels in the effluent [1].

Evidence DimensionAqueous Phase Removal and Transformation
Target Compound DataDesmethoxynaproxen (Quantifiable downstream metabolite in secondary/tertiary sludge)
Comparator Or BaselineNaproxen (Up to 100% aqueous removal via transformation)
Quantified DifferenceParent naproxen is fully transformed, making the desmethoxy analog the mandatory target for tracking incomplete mineralization.
ConditionsHF-LPME LC-MS/MS analysis of municipal WWTP active sludge and effluent

Procurement of the exact desmethoxynaproxen standard is mandatory for regulatory and environmental laboratories quantifying the true ecological impact of NSAID degradation.

COX-2 Active Site Binding: Isolating Baseline Scaffold Thermodynamics

Crystallographic and site-directed mutagenesis studies of the COX-2 active site reveal that the 6-methoxy group of naproxen forms critical van der Waals interactions with the Trp-387 residue (Cζ2 at 3.4 Å and Cη2 at 3.6 Å). By utilizing 2-(naphthalen-2-yl)propanoic acid, which lacks this methoxy group, researchers can isolate the baseline binding affinity of the unsubstituted naphthyl scaffold. This allows for the precise quantification of how pendant groups contribute to COX-2 selectivity, especially when comparing against W387F mutant models where methoxy-dependent binding is disrupted[1].

Evidence DimensionActive Site van der Waals Contacts
Target Compound Data2-(Naphthalen-2-yl)propanoic acid (Baseline scaffold lacking Trp-387 methoxy interactions)
Comparator Or BaselineNaproxen (Forms 3.4 Å and 3.6 Å contacts with Trp-387 via the p-methoxy group)
Quantified DifferenceElimination of the 3.4–3.6 Å van der Waals contacts isolates the pure hydrophobic contribution of the core naphthyl ring.
ConditionsX-ray crystallography (1.7–2.3 Å resolution) and W387F site-directed mutagenesis of COX-2

Pharmaceutical researchers must select this exact compound to establish baseline binding metrics when engineering novel, highly selective COX-2 inhibitors.

Chiral Auxiliary Design: Electronic Tuning of the Naphthyl Core

In the development of chiral auxiliaries and enantioselective resolution protocols, the electronic properties of the aryl ring are paramount. The presence of a 6-methoxy group on the naphthyl ring exerts a strong electron-donating (+M) effect, which alters π-π stacking and NMR anisotropy. 2-(Naphthalen-2-yl)propanoic acid provides an electronically neutral naphthyl core compared to naproxen, significantly changing the thermodynamics of diastereomeric salt formation and the shielding effects observed in 1H NMR anisotropy methods used for determining absolute configurations [1].

Evidence DimensionAryl Ring Electronic Density and Anisotropy
Target Compound Data2-(Naphthalen-2-yl)propanoic acid (Electronically neutral naphthyl core)
Comparator Or BaselineNaproxen (+M effect from 6-methoxy group alters electron density)
Quantified DifferenceRemoval of the methoxy group eliminates its +M electronic bias, fundamentally altering chiral recognition and NMR shielding profiles.
ConditionsEnantioresolution of aliphatic alcohols and NMR anisotropy absolute configuration determination

Synthetic chemists require this specific desmethoxy building block to prevent unwanted electronic interference during delicate asymmetric induction and chiral resolution workflows.

Environmental Analytical Standards for WWTP Monitoring

Due to its status as a primary biological transformation product of naproxen during active sludge treatment, 2-(naphthalen-2-yl)propanoic acid is the premier reference standard for LC-MS/MS environmental monitoring. It is essential for laboratories conducting mass-balance assessments of NSAID degradation and evaluating the toxicity of municipal wastewater effluents[1].

Baseline Comparator in COX-2 Inhibitor Drug Design

In structural biology and pharmacology, this compound is utilized as the definitive baseline scaffold to evaluate cyclooxygenase active site binding. By comparing it against naproxen and its derivatives, researchers can precisely map the thermodynamic contributions of specific pendant groups against key residues like Trp-387[2].

Starting Material for Electronically Neutral Chiral Auxiliaries

For asymmetric synthesis workflows requiring a 2-arylpropionic acid framework without the electron-donating interference of a methoxy group, this compound is the optimal precursor. It is heavily utilized in the synthesis of novel chiral auxiliaries and in NMR anisotropy studies for determining the absolute configuration of complex chiral molecules [3].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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